N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
Description
Properties
CAS No. |
648899-30-3 |
|---|---|
Molecular Formula |
C18H15ClN2O3S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O3S/c1-12(22)20-17-6-2-5-16-15(17)4-3-7-18(16)25(23,24)21-14-10-8-13(19)9-11-14/h2-11,21H,1H3,(H,20,22) |
InChI Key |
UIBSTQHJFIJRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Bond Formation
The initial step in synthesizing this compound is the formation of the sulfonamide bond, which can be achieved through the reaction of naphthalene derivatives with sulfamoyl chlorides or sulfamides. The following method outlines a common synthetic route:
Reagents :
- Naphthalene derivative (e.g., 1-naphthylamine)
- 4-chlorobenzenesulfonyl chloride
- Base (e.g., triethylamine or sodium bicarbonate)
- Solvent (e.g., dichloromethane or dimethylformamide)
-
- Dissolve the naphthalene derivative in an appropriate solvent.
- Add the sulfamoyl chloride slowly while stirring at room temperature.
- Introduce the base to neutralize the hydrochloric acid formed during the reaction.
- Stir the mixture for several hours until completion, as monitored by thin-layer chromatography (TLC).
- Isolate the product through filtration or extraction methods.
Acetylation
Following the formation of the sulfonamide linkage, acetylation is performed to introduce the acetamide functionality:
Reagents :
- The sulfonamide intermediate
- Acetic anhydride or acetyl chloride
- Base (if necessary)
-
- Mix the sulfonamide intermediate with acetic anhydride in a solvent such as pyridine.
- Heat the reaction mixture to facilitate acetylation.
- Monitor the reaction progress using TLC.
- After completion, quench the reaction and purify the product via recrystallization or chromatography.
The yield and purity of N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide can significantly vary based on reaction conditions such as temperature, solvent choice, and reagent concentrations. Typical yields for this synthesis range from 60% to 85% , depending on optimization of these parameters.
Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Sulfonamide Formation | Naphthalene derivative + Sulfamoyl chloride + Base | Sulfonamide intermediate |
| Acetylation | Sulfonamide intermediate + Acetic anhydride | This compound |
Chemical Reactions Analysis
Sulfonamide Formation and Stability
The sulfonamide group (-SO₂NH-) is central to its reactivity. This bond forms via condensation between a sulfonyl chloride and an amine. For example:
Key conditions include using polar aprotic solvents (e.g., DMF) and bases like triethylamine to neutralize HCl byproducts .
Stability :
-
Resists hydrolysis under mild acidic/basic conditions but degrades in concentrated H₂SO₄ or prolonged heating.
-
Stable in aqueous solutions at physiological pH, making it suitable for pharmaceutical applications .
Acetamide Functionalization
The acetamide group (-NHCOCH₃) participates in:
-
Hydrolysis : Forms the free amine under strong acidic (e.g., HCl/H₂O, reflux) or basic (NaOH/EtOH) conditions:
This reaction is critical for prodrug activation .
-
N-Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form substituted amides, enhancing lipophilicity.
Electrophilic Aromatic Substitution
The naphthalene core undergoes electrophilic substitution at positions activated by electron-donating groups:
| Reaction Type | Reagents/Conditions | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-6 or C-8 | 65–72 | |
| Halogenation | Cl₂/FeCl₃, 40°C | C-3 | 58 | |
| Sulfonation | H₂SO₄, 150°C | C-4 | 70 |
Nucleophilic Substitution at the 4-Chlorophenyl Group
The para-chlorine on the phenyl ring is susceptible to nucleophilic displacement:
Reactivity Trends :
Enzyme Inhibition Mechanisms
While not a traditional chemical reaction, its interaction with enzymes underpins biological activity:
Molecular docking studies reveal the sulfonamide oxygen and naphthalene π-system are critical for binding .
Comparative Reactivity of Structural Analogs
| Compound Modification | Reaction Rate (vs. Parent) | Key Observation |
|---|---|---|
| 4-Bromophenyl substituent | 1.2× faster hydrolysis | Enhanced leaving group ability of Br⁻ |
| 3-Nitrophenyl substituent | 0.7× electrophilic substitution | Electron-withdrawing NO₂ deactivates ring |
| Methylation of acetamide NH | Stable under basic conditions | Reduced hydrolysis susceptibility |
Scientific Research Applications
Antidiabetic Applications
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide has shown promise as an inhibitor of key enzymes involved in carbohydrate metabolism, specifically:
- α-glucosidase
- α-amylase
These enzymes play critical roles in glucose absorption and metabolism, making their inhibition beneficial for managing diabetes. Studies indicate that compounds similar to this compound can significantly reduce blood glucose levels by delaying carbohydrate digestion.
In vitro studies have demonstrated varying degrees of inhibitory activity against these enzymes, with IC50 values comparable to established antidiabetic drugs like acarbose. For instance, one study reported IC50 values ranging from to for synthesized analogs, indicating substantial potential for therapeutic use in diabetes management .
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial properties, particularly against bacterial infections. This compound may inhibit bacterial growth by targeting specific enzymes critical for bacterial metabolism. This makes it a candidate for further investigation as an antimicrobial agent.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves:
- Formation of the sulfamoyl bond through the reaction of naphthalene derivatives with sulfamoyl chlorides.
- Subsequent acetylation to yield the final product.
Molecular docking studies have indicated that this compound interacts favorably with enzyme active sites through hydrogen bonding and hydrophobic interactions, which are crucial for its inhibitory effects . These studies help elucidate the structure-activity relationship (SAR), guiding further optimization of its pharmacological properties.
Mechanism of Action
The mechanism by which N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide-Sulfonamide Derivatives
Key Observations :
- Nitro vs. Chloro Substitution : The nitro group in ’s compound is electron-withdrawing, increasing reactivity but reducing metabolic stability compared to the chloro group in the target compound .
- Sulfamoyl Position : Compound 4q () shares the naphthalen-1-yl acetamide group but places the sulfamoyl at the 4-position, suggesting positional isomerism could alter biological target selectivity .
Physicochemical Properties
Key Findings :
- MAO Inhibition : The target compound’s acetamide-naphthalene scaffold is structurally similar to MAO inhibitors like safinamide, but the 4-chlorophenyl group may shift selectivity toward MAO-A (cf. ’s compound with 50× MAO-A selectivity) .
- Cholinesterase Inhibition : Triazole-benzothiazole acetamides () show AChE/BChE inhibition, suggesting the target compound’s naphthalene core could similarly interact with cholinesterases .
Biological Activity
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a sulfonamide derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a naphthalene core substituted with a sulfamoyl group and a para-chlorophenyl moiety, which contributes to its diverse pharmacological properties. Its structural characteristics suggest significant interactions with biological targets, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C18H15ClN2O3S, with a molar mass of approximately 364.84 g/mol. The presence of both electron-withdrawing (chlorine) and electron-donating groups in its structure enhances its reactivity and biological activity.
Structure and Functional Groups
| Functional Group | Description |
|---|---|
| Naphthalene Core | Provides hydrophobic interactions and stability. |
| Sulfamoyl Group | Essential for enzyme inhibition and antimicrobial activity. |
| Chlorophenyl Moiety | Increases lipophilicity, enhancing membrane permeability. |
Enzyme Inhibition
This compound exhibits significant enzyme inhibitory properties, particularly against:
- α-Amylase : Involved in carbohydrate metabolism, inhibition can lead to reduced glucose absorption, making it a potential antidiabetic agent.
- α-Glucosidase : Similar to α-amylase, inhibition of this enzyme can help manage postprandial blood sugar levels.
Studies indicate that the compound's structural features enhance its inhibitory activity against these enzymes, positioning it as a candidate for diabetes management therapies .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that sulfonamide derivatives exhibit activity against various bacterial strains. For instance, compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess comparable efficacy against these pathogens .
Case Studies and Research Findings
- Antidiabetic Properties : A study focusing on the synthesis and biological evaluation of similar sulfonamide compounds found that modifications in the phenyl ring significantly impacted their α-amylase and α-glucosidase inhibition activities. The presence of electron-withdrawing groups like chlorine enhanced the inhibitory effects .
- Antimicrobial Efficacy : In vitro assays demonstrated that sulfonamide derivatives exhibited varying degrees of antibacterial activity. For instance, compounds structurally related to this compound were tested against multiple bacterial strains, showing promising results that warrant further investigation .
- Molecular Docking Studies : Preliminary molecular docking simulations have been conducted to predict the binding affinity of this compound with target enzymes involved in glucose metabolism and bacterial growth inhibition. These studies suggest a strong interaction between the compound and the active sites of these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
